![molecular formula C10H9N B025829 5,8-Dihydro-5,8-methanoquinoline CAS No. 108744-29-2](/img/structure/B25829.png)
5,8-Dihydro-5,8-methanoquinoline
Overview
Description
5,8-Dihydro-5,8-methanoquinoline is a chemical compound with the molecular formula C10H9N . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of 5,8-Dihydro-5,8-methanoquinoline and similar compounds has been a subject of research. For instance, a method for the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, a biologically active molecule, has been developed and studied both theoretically and experimentally . Another study reported the synthesis of 5,14-dihydro-5,7,12,14-tetraazapentacene (DHTAP) molecules on a highly corrugated Cu(110)–(2 × 1)O surface .Chemical Reactions Analysis
While specific chemical reactions involving 5,8-Dihydro-5,8-methanoquinoline were not found in the search results, a study mentioned the photoisomerization of a series of 5,8-dihydro-5,8methanoquinolines .Scientific Research Applications
Central Nervous System Stimulant : 5,8-Methanoquinazolines fused with imidazoles, thiadiazoles, pyrimidines, and 1,3,5-triazine exhibit central nervous system stimulant activities. However, novel 5,8-methanoquinazolines and bornano-triazines fused with imidazole and pyrimidine did not show satisfactory central nervous system stimulant activities (Nagai et al., 1998); (Nagai et al., 2001).
Proton Hopping & Structural Diffusion : The stabilized Zundel ion in 8-hydroxyquinoline-5,7 disulphonic acid aids proton hopping in the first solvation shell, supporting structural diffusion mechanisms and charged complex migration through the hydrogen bond network (Venkatakrishnan et al., 2016).
Chemical and Electrochemical Behavior : 5,8-isoquinolinediones exhibit chemical and electrochemical behavior similar to those of their quinones, with amines and hydrogen bromide as potential adducts (Joulliéa & Puthenpurayil, 1969).
Preconcentration of Trace Elements : 5,8-polyquinolyl polydisulphide (PQPD) effectively preconcentrates trace elements from aqueous solutions with high recovery rates and low usage compared to quinoline-8-thiol (Vircavs et al., 1994).
Synthesis of Novel Compounds : Acid-catalyzed methanolysis of 7-formamido-2-methylquinoline-5,8-diones leads to the efficient synthesis of novel compounds, including 7-alkoxy-2-methylquinoline-5,8-diones and quinoline quinols (Behforouz et al., 1998).
Enantioselective Catalysis : Chiral 8-substituted 2-(2-methoxyphenyl) and 2-(2-hydroxyphenyl)-5,6,7,8-tetrahydro-6,6-dimethyl-5,7-methanoquinolines show up to 61% enantioselectivity in palladium-catalyzed allylic substitution and addition of diethylzinc to benzaldehyde. Similarly, lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolines produces enantiomerically pure 8-substituted tetrahydroquinolines with excellent yields (Chelucci et al., 2000); (Uenishi & Hamada, 2002).
Solubility and Thermodynamics : Solubility and thermodynamic studies of 5-nitro-8-hydroxyquinoline in various organic solvents can optimize the purification process (Cong et al., 2016).
Aromatic Nitrene Insertion Reactions : Intermolecular aromatic nitrene insertion reactions produce 8-amino-5,8′-iminobis(6-methoxyquinoline), with nitrenoid species playing a role in these reactions (Potts et al., 1975).
Nickel-Catalyzed Reactions : Nickel-catalyzed reactions of aromatic amides with bicyclic alkenes lead to cleavage of both C-H and C-N bonds, yielding methanofluoren-9-one and 1,4-epoxyfluoren-9-one derivatives (Skhiri & Chatani, 2019).
Cyclocondensation : Cyclocondensation of ()-exo-5,6-(isopropylidenedioxy)-3-(pyrrolidinomethylene)bicyclo[2.2.1]heptan-2-one with N-C-N dinucleophiles is explored for potential applications (Pérez-Castro et al., 2007).
Future Directions
properties
IUPAC Name |
3-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-9-7-3-4-8(6-7)10(9)11-5-1/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAVRLDHVKQLSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dihydro-5,8-methanoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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